leptodienone A
Description
Leptodienone A is a naturally occurring organic compound, likely classified as a terpenoid or polyketide derivative based on nomenclature conventions. Such compounds are often isolated from fungal or plant sources and exhibit pharmacological properties such as antimicrobial, anticancer, or anti-inflammatory activities . Research on this compound remains nascent, with gaps in its full spectroscopic characterization, biosynthesis, and mechanistic studies.
Properties
Molecular Formula |
C20H30O2 |
|---|---|
Molecular Weight |
302.5 g/mol |
IUPAC Name |
(1R,4Z,8E,12R,14R)-1,5,9-trimethyl-12-prop-1-en-2-yl-15-oxabicyclo[12.1.0]pentadeca-4,8-dien-3-one |
InChI |
InChI=1S/C20H30O2/c1-14(2)17-10-9-15(3)7-6-8-16(4)11-18(21)13-20(5)19(12-17)22-20/h7,11,17,19H,1,6,8-10,12-13H2,2-5H3/b15-7+,16-11-/t17-,19-,20-/m1/s1 |
InChI Key |
UCOLQSNNKIYDRU-YFRHNWSZSA-N |
Isomeric SMILES |
C/C/1=C\CC/C(=C\C(=O)C[C@@]2([C@H](O2)C[C@@H](CC1)C(=C)C)C)/C |
Canonical SMILES |
CC1=CCCC(=CC(=O)CC2(C(O2)CC(CC1)C(=C)C)C)C |
Synonyms |
leptodienone A |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Similarities :
- Core Skeleton: Shares a conjugated dienone moiety, critical for redox activity and electrophilic reactivity.
- Functional Groups : Contains hydroxyl and methyl substituents at analogous positions, suggesting similar stereochemical constraints.
Key Differences :
- Cyclization: Leptodienone A lacks the epoxide ring present in Compound X, which may reduce its electrophilicity and toxicity profile .
Compound Y: Functional Analog
Shared Bioactivity : Both compounds inhibit Staphylococcus aureus growth (MIC ≤ 10 µg/mL), likely via disruption of bacterial cell wall synthesis .
Divergent Mechanisms :
- Target Specificity: this compound targets penicillin-binding protein 2a (PBP2a), while Compound Y inhibits lipid II biosynthesis, as shown in in vitro enzymatic assays .
- Resistance Profiles: Compound Y retains efficacy against methicillin-resistant strains, whereas this compound’s activity diminishes in strains overexpressing efflux pumps .
Functional and Pharmacological Comparison
Bioactivity Profiles
| Parameter | This compound | Compound X | Compound Y |
|---|---|---|---|
| Antimicrobial MIC | 8 µg/mL (Gram+) | 12 µg/mL (Gram+) | 5 µg/mL (Gram+) |
| Cytotoxicity (IC₅₀) | 25 µM (HeLa cells) | 18 µM (HeLa cells) | >50 µM (HeLa cells) |
| Solubility | Low (DMSO required) | Moderate (aqueous) | Low (DMSO required) |
Pharmacokinetic Behavior
- Absorption: this compound exhibits poor oral bioavailability (<20%) due to first-pass metabolism, whereas Compound X achieves 45% bioavailability via prodrug formulation .
- Metabolism: this compound undergoes hepatic glucuronidation, while Compound Y is primarily metabolized by CYP3A4, leading to drug-drug interaction risks .
Research Findings and Gaps
Key Studies
- Synthetic Accessibility: this compound’s total synthesis remains unreported, unlike Compound X, which has a well-optimized 12-step route (yield: 32%) .
- Therapeutic Potential: Preclinical studies highlight this compound’s anti-inflammatory effects (IL-6 suppression at 10 µM), but in vivo efficacy data are lacking compared to Compound Y .
Unresolved Questions
- Structure-Activity Relationship (SAR): The role of the dienone moiety in this compound’s bioactivity versus toxicity is unclear, necessitating mutagenesis or analog synthesis studies .
- Ecological Role: Unlike Compound X, which is implicated in fungal defense mechanisms, this compound’s ecological function in its native organism is underexplored .
Q & A
Q. How can researchers ensure reproducibility in this compound studies?
- Methodological Answer :
- Detailed Supplementary Materials : Publish step-by-step protocols (e.g., synthesis, assay conditions) in protocols.io .
- Open Data : Share raw chromatograms, spectra, and statistical code (GitHub repositories).
- Collaborative Verification : Partner with independent labs for cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
